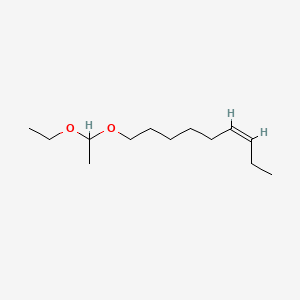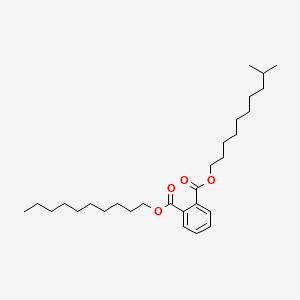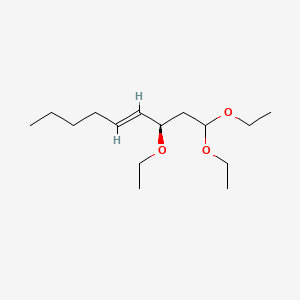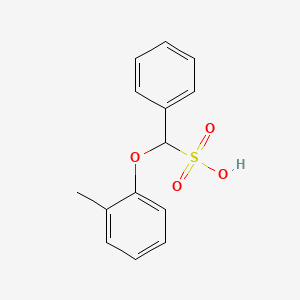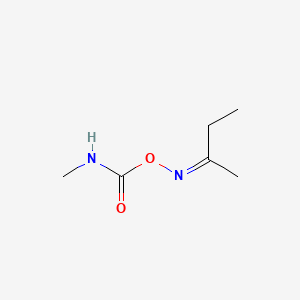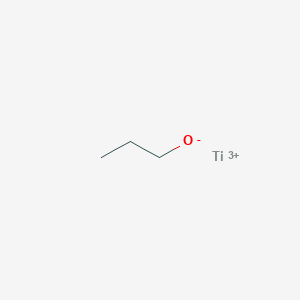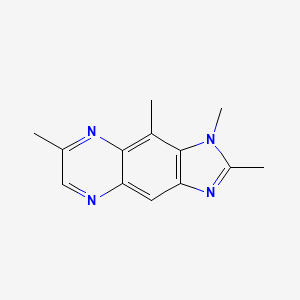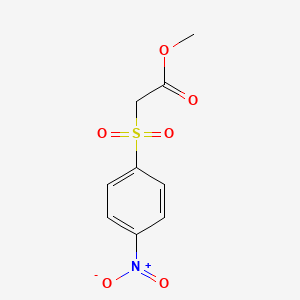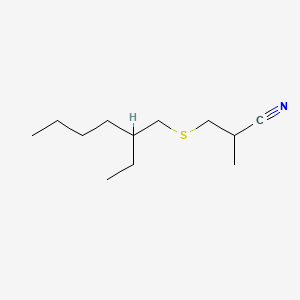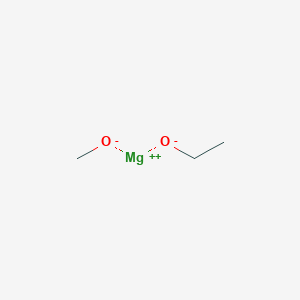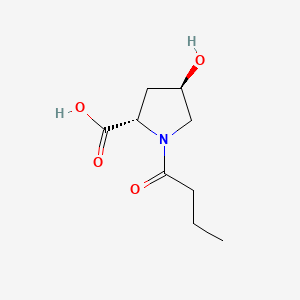
trans-4-Hydroxy-1-(1-oxobutyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Hydroxy-1-(1-oxobutyl)-L-proline: is a chemical compound with the molecular formula C9H15NO4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Hydroxy-1-(1-oxobutyl)-L-proline typically involves the following steps:
Starting Material: : The synthesis begins with L-proline as the starting material.
Protection of Amino Group: : The amino group of L-proline is protected using a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group.
Alkylation: : The protected L-proline undergoes alkylation with 1-oxobutyl chloride to introduce the 1-oxobutyl group.
Deprotection: : The protecting group is removed to yield the final product, This compound .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthesis pathway to enhance efficiency and yield. Techniques such as microbial cell factories can be employed to produce the compound at a larger scale. For instance, optimizing the carbon metabolism in Escherichia coli has been shown to improve the production of trans-4-hydroxyproline, a related compound.
Análisis De Reacciones Químicas
trans-4-Hydroxy-1-(1-oxobutyl)-L-proline: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The carbonyl group can be reduced to form an alcohol.
Substitution: : The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of this compound carboxylic acid.
Reduction: : Formation of this compound alcohol.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
trans-4-Hydroxy-1-(1-oxobutyl)-L-proline: has several applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of other chemical compounds.
Biology: : The compound can be used to study protein structure and function due to its structural similarity to proline.
Industry: : It can be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism by which trans-4-Hydroxy-1-(1-oxobutyl)-L-proline exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in these interactions, affecting the compound's binding affinity and biological activity.
Comparación Con Compuestos Similares
trans-4-Hydroxy-1-(1-oxobutyl)-L-proline: is similar to other proline derivatives, such as trans-4-hydroxyproline and cis-4-hydroxyproline . its unique structural features, such as the 1-oxobutyl group, make it distinct in terms of reactivity and applications.
List of Similar Compounds
trans-4-Hydroxyproline
cis-4-Hydroxyproline
trans-4-Hydroxy-L-proline
cis-4-Hydroxy-L-proline
Propiedades
Número CAS |
85482-86-6 |
|---|---|
Fórmula molecular |
C9H15NO4 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(2S,4R)-1-butanoyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-2-3-8(12)10-5-6(11)4-7(10)9(13)14/h6-7,11H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 |
Clave InChI |
POHGHGLKBPAVNJ-RQJHMYQMSA-N |
SMILES isomérico |
CCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
SMILES canónico |
CCCC(=O)N1CC(CC1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


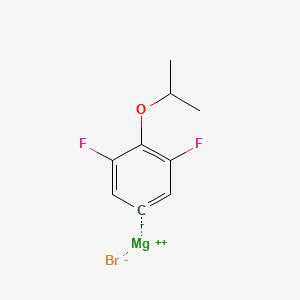
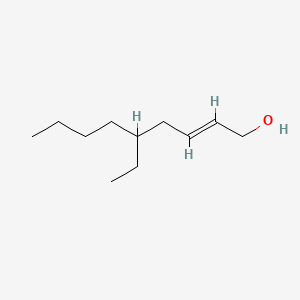
![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
